2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline
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Overview
Description
Preparation Methods
Industrial Production Methods: The industrial-scale production of 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline is not well-documented. it likely involves modifications of existing synthetic methods to achieve higher yields and cost-effectiveness.
Chemical Reactions Analysis
Reactivity: This compound can undergo various chemical reactions, including:
Oxidation: Oxidative processes can lead to the formation of quinoline-based radicals or other oxidized derivatives.
Reduction: Reduction reactions may yield partially saturated or fully saturated piperazine derivatives.
Substitution: Nucleophilic substitution at the piperazine nitrogen or quinoline carbon atoms can occur.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) may be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation (using palladium on carbon, Pd/C) can reduce the nitro group.
Substitution: Nucleophiles (e.g., amines, alkoxides) can replace functional groups.
Major Products: The major products depend on the specific reaction conditions. Potential products include reduced piperazine derivatives, quinoline analogs, and substituted piperazines.
Scientific Research Applications
Chemistry:
Building Block: Researchers use this compound as a building block for the synthesis of more complex molecules due to its versatile reactivity.
Fluorescent Probes: Quinoline derivatives often serve as fluorescent probes in analytical chemistry.
Antimicrobial Activity: Some quinoline-based compounds exhibit antimicrobial properties.
Neuropharmacology: Piperazine derivatives can interact with neurotransmitter receptors.
Dye Synthesis: Quinoline derivatives find applications in dye synthesis.
Pharmaceuticals: The compound’s structural motifs may inspire drug discovery efforts.
Mechanism of Action
The precise mechanism of action for 2-Methyl-4-[4-(4-nitrophenyl)piperazine-1-carbonyl]quinoline remains elusive. It likely interacts with specific molecular targets or pathways, but further research is needed to elucidate these details.
Comparison with Similar Compounds
Properties
Molecular Formula |
C21H20N4O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
(2-methylquinolin-4-yl)-[4-(4-nitrophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C21H20N4O3/c1-15-14-19(18-4-2-3-5-20(18)22-15)21(26)24-12-10-23(11-13-24)16-6-8-17(9-7-16)25(27)28/h2-9,14H,10-13H2,1H3 |
InChI Key |
WIYYRUFQYWDBPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)C(=O)N3CCN(CC3)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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